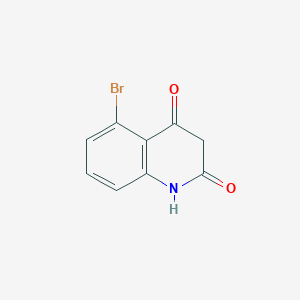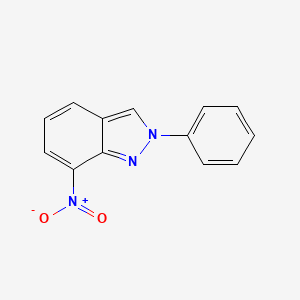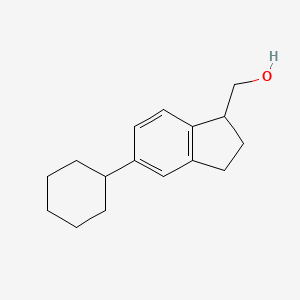
(-)-5-Cyclohexyl-1-indanmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol is an organic compound with the molecular formula C16H22O It is a derivative of indene, featuring a cyclohexyl group attached to the indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol typically involves the following steps:
Cyclohexylation of Indene: Indene is reacted with cyclohexyl bromide in the presence of a strong base such as sodium hydride to form 5-cyclohexylindene.
Hydrogenation: The 5-cyclohexylindene is then subjected to hydrogenation using a palladium catalyst to yield 5-cyclohexyl-2,3-dihydroindene.
Hydroxymethylation: Finally, the 5-cyclohexyl-2,3-dihydroindene is treated with formaldehyde and a base to introduce the hydroxymethyl group, resulting in (5-cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Oxidation: 5-Cyclohexyl-2,3-dihydro-1H-inden-1-carboxylic acid.
Reduction: 5-Cyclohexyl-2,3-dihydro-1H-indene.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
(5-Cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (5-cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol is not well-defined. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, indene derivatives are known to interact with various enzymes and receptors, influencing biological processes such as inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-2,5-dimethyl-1H-indene-2-methanol: Similar structure with two methyl groups instead of a cyclohexyl group.
(2,3-dihydro-1H-inden-5-yl)methanol: Similar structure without the cyclohexyl group.
Uniqueness
(5-Cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
38032-72-3 |
|---|---|
Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
(5-cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol |
InChI |
InChI=1S/C16H22O/c17-11-15-7-6-14-10-13(8-9-16(14)15)12-4-2-1-3-5-12/h8-10,12,15,17H,1-7,11H2 |
InChI Key |
SSDXQJLLPQJSSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)C(CC3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



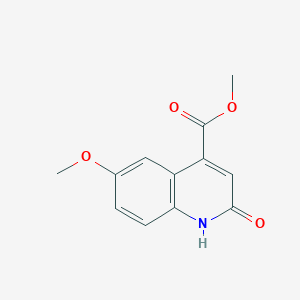

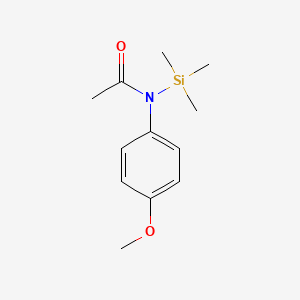

![2-Amino-5-(trifluoromethyl)thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11874042.png)
